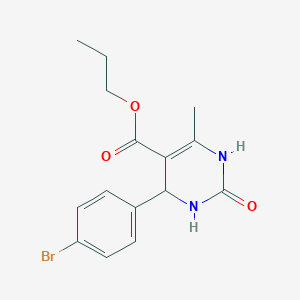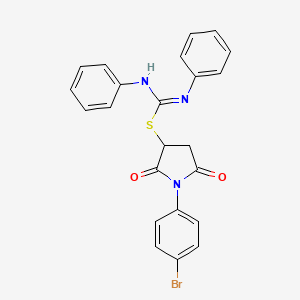![molecular formula C21H15BrN2OS B4972940 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4972940.png)
4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide, also known as FBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide is not fully understood. However, it has been proposed that 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Additionally, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to interact with DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide induces apoptosis and inhibits cell cycle progression. In neurons, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used as a fluorescent probe to study the activity of neurons in the brain. In materials science, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used to synthesize novel organic semiconductors with high charge carrier mobility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide in lab experiments is its high yield synthesis method. Additionally, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to have potent anticancer properties, making it a promising candidate for cancer research. However, one of the limitations of using 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide is its limited solubility, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide research. One potential direction is to further investigate its anticancer properties and develop it into a therapeutic agent for cancer treatment. Another direction is to explore its potential applications in neuroscience, particularly as a fluorescent probe for studying neuronal activity. Additionally, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide could be further studied in materials science for its potential use in organic electronics and optoelectronics.
Synthesemethoden
The synthesis of 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide involves the reaction of 4-bromo-2-aminobenzamide with fluorene-2-carbonyl isothiocyanate in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This method has been successfully used to produce 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide in high yields.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and materials science. In cancer research, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In neuroscience, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used as a fluorescent probe to study the activity of neurons in the brain. In materials science, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used to synthesize novel organic semiconductors with high charge carrier mobility.
Eigenschaften
IUPAC Name |
4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c22-16-7-5-13(6-8-16)20(25)24-21(26)23-17-9-10-19-15(12-17)11-14-3-1-2-4-18(14)19/h1-10,12H,11H2,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INERRRRNOBGZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4972857.png)
![[(3,6-dichloro-2-methoxybenzoyl)oxy]acetic acid](/img/structure/B4972861.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4972865.png)
![1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4972873.png)
![(1R*,2S*,4R*)-N-{[2-(1-azocanyl)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4972881.png)
![ethyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4972883.png)
![N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4972889.png)
![17-(4-methoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4972898.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4972917.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)

